molecular formula C10H12N2 B180536 2,3-dimethyl-1H-indol-7-amine CAS No. 101832-73-9

2,3-dimethyl-1H-indol-7-amine

Cat. No.: B180536
CAS No.: 101832-73-9
M. Wt: 160.22 g/mol
InChI Key: SRBIHKSWFZJZFZ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1H-indol-7-amine is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a benzene ring fused to a pyrrole ring, with two methyl groups at positions 2 and 3, and an amine group at position 7. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-1H-indol-7-amine can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring. For this compound, the starting materials would be 2,3-dimethylphenylhydrazine and a suitable ketone.

Another method involves the cyclization of o-nitrostyrenes using a reducing agent like titanium(III) chloride. This reaction proceeds through a formal reductive C(sp2)–H amination reaction, leading to the formation of the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic processes to ensure high yields and purity. Catalysts such as L-proline, Amberlite, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt have been used to facilitate the cyclization reactions. These methods are optimized for large-scale production, ensuring the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1H-indol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic substitution reactions occur readily on the indole ring due to the electron-rich nature of the system.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction can produce various amine-substituted indoles.

Scientific Research Applications

2,3-Dimethyl-1H-indol-7-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Known for its anticancer properties.

    3,3’-Diindolylmethane: Studied for its potential therapeutic effects.

Uniqueness

2,3-Dimethyl-1H-indol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 2 and 3, along with an amine group at position 7, differentiates it from other indole derivatives and influences its reactivity and interactions with biological targets.

Properties

IUPAC Name

2,3-dimethyl-1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBIHKSWFZJZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144251
Record name Indole, 7-amino-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101832-73-9
Record name Indole, 7-amino-2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101832739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 7-amino-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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